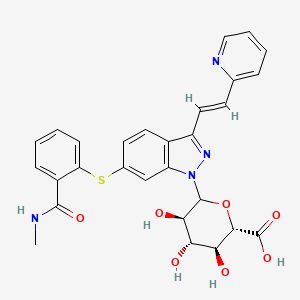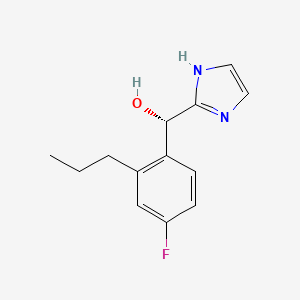
BDP 581/591 tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BDP 581/591 is a borondipyrromethene dye with red emission. The dye exhibits high emission quantum yield and molar extinction coefficient, relatively long fluorescence lifetime and two-photon cross section. Additionally, it can be used as an intracellular ROS sensor. This tetrazine derivative allows to conjugate the fluorophore with various strained dienophiles like trans-cyclooctenes in a fast reaction called TCO-ligation.
Applications De Recherche Scientifique
1. Bioorthogonal Chemistry and Imaging
BDP 581/591 tetrazine has been widely utilized in bioorthogonal chemistry, particularly in live cell labeling and in vivo imaging. This application takes advantage of the tetrazine cycloadditions, which are high yielding, selective, and rapid in aqueous media. These properties make tetrazine compounds like BDP 581/591 ideal for targeting specific biomarkers on live cells, such as the Her2/neu receptors on human breast cancer cells, for imaging purposes (Devaraj, Weissleder, & Hilderbrand, 2008).
2. Advanced Bioorthogonal Reactions
The use of this compound in advanced bioorthogonal reactions extends to the development of imaging probes for modalities like positron emission tomography (PET). This research highlights the versatile application of tetrazine cycloadditions in creating probes for detecting and imaging cancer cell biomarkers in live mice, showcasing its potential in diagnostic studies (Šečkutė & Devaraj, 2013).
3. Inverse Electron-Demand Diels–Alder Bioorthogonal Reactions
Tetrazine bioorthogonal reactions, including those involving BDP 581/591, are integral to inverse electron-demand Diels–Alder reactions. These have been applied in various biomedical methodologies, such as imaging, detection, and diagnostics. The reactivity and fluorogenic properties of these tetrazine reactions make them valuable in elucidating biological functions in both in vitro and in vivo studies (Wu & Devaraj, 2016).
4. Synthesis and Evaluation for Bioorthogonal Conjugation
The synthesis and evaluation of a series of 1,2,4,5-tetrazines, including BDP 581/591, have been pivotal in bioorthogonal labeling and cell detection applications. The studies involving these compounds have aimed to optimize tetrazines for biological experiments, evaluating their stability, reactivity, and utility in various bioorthogonal applications (Karver, Weissleder, & Hilderbrand, 2011).
5. Applications in Energetic Materials
Research on tetrazine-based energetic compounds, including BDP 581/591, has focused on applications in fields like micro-thrust systems, low signature propellants, and composite explosives. These compounds have been shown to effectively increase burning rates and decrease sensitivity, highlighting their potential in the energetic material field (Wang Bozhou, 2013).
Propriétés
Formule moléculaire |
C32H28BF2N7O |
|---|---|
Poids moléculaire |
575.43 |
Nom IUPAC |
5-fluoro-3-(3-((4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)amino)-3-oxopropyl)-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride |
InChI |
InChI=1S/C32H27BFN7O.FH/c1-23-36-38-32(39-37-23)26-13-11-25(12-14-26)22-35-31(42)20-19-28-16-18-30-21-29-17-15-27(40(29)33(34)41(28)30)10-6-5-9-24-7-3-2-4-8-24;/h2-18,21H,19-20,22H2,1H3;1H/b9-5+,10-6+; |
Clé InChI |
DTJWMDOYHYWUBR-QJQFWQJTSA-N |
SMILES |
O=C(NCC1=CC=C(C2=NN=C(C)N=N2)C=C1)CCC3=[N+]4C(C=C3)=CC5=CC=C(/C=C/C=C/C6=CC=CC=C6)N5B4F.[F-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,3S,4R)-4-[7-[[(2R)-1-(3-chlorothiophen-2-yl)butan-2-yl]amino]imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentane-1-carboxamide](/img/structure/B1192204.png)


